N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked to a 4-(4-methoxyphenyl)piperazine moiety and an N-benzyl acetamide side chain. The acetamide bridge enhances stability compared to ester or hydrazide derivatives .
Properties
Molecular Formula |
C24H27N5O3 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-benzyl-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C24H27N5O3/c1-32-21-9-7-20(8-10-21)27-13-15-28(16-14-27)22-11-12-24(31)29(26-22)18-23(30)25-17-19-5-3-2-4-6-19/h2-12H,13-18H2,1H3,(H,25,30) |
InChI Key |
MJLRFBIPQWBLCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a halogenated benzene derivative with a methoxy group.
Formation of the Pyridazine Ring: This can be synthesized through the reaction of hydrazine with a diketone.
Coupling Reactions: The final step involves coupling the piperazine and pyridazine rings with the benzyl group and the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its functional groups:
-
Amide Group : Susceptible to hydrolysis (acidic/basic conditions) to form carboxylic acid derivatives.
-
Pyridazinone Ring : May undergo keto-enol tautomerism or participate in cycloaddition reactions.
-
Piperazine Moiety : Aromatic substitution (e.g., alkylation, acylation) on the phenyl ring or piperazine nitrogen.
Reaction Types
| Reaction Type | Mechanism/Conditions | Example Products/Outcomes |
|---|---|---|
| Amide Hydrolysis | Acidic (HCl, H₂SO₄) or basic (NaOH) conditions | Formation of carboxylic acid derivative (e.g., N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid) |
| Nucleophilic Substitution | Alkylation/acylation of piperazine nitrogen or phenyl ring substitution | Derivatives with alkyl/acyl groups attached to piperazine or phenyl ring |
| Oxidation | Oxidizing agents (e.g., KMnO₄) on methoxy group | Formation of hydroxyl-substituted derivatives (e.g., 4-hydroxyphenyl analog) |
Spectroscopic and Analytical Data
For analogous compounds, key analytical features include:
Scientific Research Applications
Chemical Profile
- IUPAC Name : N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
- Molecular Formula : C34H36N6O5S
- Molecular Weight : 640.8 g/mol
Antidepressant Activity
Research indicates that compounds similar to N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit significant antidepressant effects. For instance, derivatives containing piperazine and methoxyphenyl groups have been shown to enhance serotonin and norepinephrine levels in the brain, contributing to their antidepressant properties.
Antipsychotic Effects
The structural components of this compound suggest potential antipsychotic activity. Studies have demonstrated that piperazine derivatives can interact with dopamine receptors, which are critical targets in the treatment of schizophrenia and other psychotic disorders.
Anti-inflammatory Properties
Compounds with similar structures have been documented to possess anti-inflammatory effects. The presence of the methoxyphenyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their antidepressant effects in rodent models. The results demonstrated that certain derivatives significantly reduced depressive-like behaviors, suggesting that modifications in the structure can enhance efficacy .
Case Study 2: Antipsychotic Potential
In another research effort, compounds structurally related to N-benzyl derivatives were tested for their ability to block dopamine D2 receptors. The findings indicated a strong correlation between receptor binding affinity and behavioral outcomes in animal models of psychosis .
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the pyridazine ring can interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine substituent significantly influences receptor affinity and solubility. Key analogs include:
Key Insight : The methoxy group in the target compound improves water solubility compared to halogenated analogs, which may enhance bioavailability. Fluorophenyl analogs (e.g., ) could exhibit stronger receptor binding due to electronegativity, while chlorophenyl derivatives (e.g., ) may prioritize membrane permeability.
Variations in the Acetamide Side Chain
The N-benzyl acetamide group distinguishes the target compound from analogs with antipyrine, pyridinyl, or thioamide moieties:
Key Insight : The benzyl group in the target compound contributes to moderate lipophilicity, favoring passive diffusion across biological membranes. Antipyrine hybrids (e.g., ) introduce additional pharmacophores but may complicate pharmacokinetics due to higher molecular weight.
Pharmacological and Physicochemical Properties
- Solubility : Methoxy and fluorophenyl groups improve aqueous solubility compared to chlorophenyl .
- Metabolic Stability : Acetamide derivatives (target, ) are more stable than ester analogs (e.g., ), which may undergo hydrolysis.
- Receptor Binding : Piperazine’s nitrogen atoms facilitate hydrogen bonding, while substituents (e.g., methoxy vs. halogen) modulate affinity for aminergic receptors .
Biological Activity
N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C23H25N5O2
- Molecular Weight : 405.48 g/mol
- Key Functional Groups : Benzyl, piperazine, pyridazine, and acetamide.
| Property | Value |
|---|---|
| Molecular Weight | 405.48 g/mol |
| LogP | 3.4 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 11 |
Anticonvulsant Activity
Research indicates that compounds similar to N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit anticonvulsant properties. A study evaluated various derivatives in the context of their efficacy against seizures using the maximal electroshock (MES) model. The findings suggested that derivatives with specific substitutions on the benzyl group showed enhanced anticonvulsant activity compared to traditional agents like phenytoin and valproate .
Anticancer Properties
Another area of interest is the compound's potential anticancer activity. A study focusing on uracil amides demonstrated that similar compounds could inhibit PARP1 activity, leading to increased apoptosis in breast cancer cell lines. The IC50 value for one of the tested compounds was found to be 18 μM, indicating moderate efficacy against cancer cells .
The proposed mechanisms for N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide's biological activity include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as PARP1, which plays a crucial role in DNA repair mechanisms.
- Modulation of Neurotransmitter Systems : Similar piperazine derivatives have been shown to interact with serotonin and dopamine receptors, suggesting a potential role in modulating neurotransmission .
Case Study 1: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant activity of various N-benzyl derivatives, it was found that certain modifications at the para position of the benzene ring significantly enhanced efficacy in seizure models. The most effective compounds showed a protective effect comparable to that of established antiepileptic drugs .
Case Study 2: Anticancer Activity in Breast Cancer Cells
A recent study screened several novel thiouracil amides for their cytotoxic effects on human estrogen receptor-positive breast cancer cells. The results indicated that these compounds could induce significant cell death through PARP inhibition and activation of caspases, highlighting their potential as therapeutic agents in oncology .
Q & A
Q. What are efficient synthetic routes for N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions. For example, pyridazinone derivatives are often prepared by reacting substituted amines with activated carbonyl intermediates. highlights a similar approach using ethanol and piperidine as catalysts under controlled temperatures (0–5 °C for 2 hours) to form cyanoacetamide intermediates, which are further functionalized with piperazine and benzyl groups . Key steps include:
- Step 1 : Formation of the pyridazinone core via Knoevenagel condensation.
- Step 2 : Introduction of the 4-(4-methoxyphenyl)piperazine moiety using nucleophilic substitution.
- Step 3 : Benzyl acetylation via coupling agents (e.g., EDC/HOBt).
Purification typically involves column chromatography and recrystallization .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Structural validation requires a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent integration and connectivity (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical values) .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
- Methodological Answer : Systematic optimization involves:
- Temperature Control : Lower temperatures (0–5 °C) reduce side reactions during condensation steps .
- Catalyst Screening : Piperidine vs. other bases (e.g., triethylamine) to enhance reaction rates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
reports yields of 60–75% after optimizing stoichiometry (1:1.2 molar ratio of pyridazinone to benzyl chloride derivatives) and purification via silica-gel chromatography .
Q. What strategies are used to analyze contradictory bioactivity data across different assays?
- Methodological Answer : Contradictions may arise from assay-specific variables. Resolve discrepancies by:
- Dose-Response Curves : Establish IC/EC values across multiple concentrations.
- Receptor Binding Assays : Compare affinity for target receptors (e.g., histamine H1/H4 receptors in ) using radioligand displacement .
- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) .
For example, resolved antimicrobial activity inconsistencies by testing against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains separately .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Methodological Answer : SAR analysis focuses on:
- Piperazine Substitution : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl, F) to enhance receptor binding .
- Benzyl Modifications : Introduce halogenated or bulky substituents to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Pyridazinone Core : Evaluate the impact of 6-oxo vs. 6-thio derivatives on enzymatic stability .
demonstrated that methyl groups at the pyridazinone 3-position improved antimicrobial activity by 2-fold .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico tools such as:
- ADMET Prediction : SwissADME or ADMETlab to estimate absorption, metabolism, and toxicity (e.g., CYP450 inhibition risk) .
- Molecular Docking : AutoDock Vina to model interactions with target proteins (e.g., histamine receptors in ) .
- QSAR Models : CoMFA/CoMSIA to correlate structural descriptors (e.g., Hammett constants) with bioactivity .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous media during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for sustained release .
Q. What analytical techniques resolve impurities in the final product?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
